molecular formula C14H18ClNO B8426462 2-(4-Chlorophenoxy)-7-aza-spiro[3.5]-nonane

2-(4-Chlorophenoxy)-7-aza-spiro[3.5]-nonane

Cat. No.: B8426462
M. Wt: 251.75 g/mol
InChI Key: KIVDFFVJEYXQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-7-aza-spiro[3.5]-nonane is a useful research compound. Its molecular formula is C14H18ClNO and its molecular weight is 251.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-7-azaspiro[3.5]nonane

InChI

InChI=1S/C14H18ClNO/c15-11-1-3-12(4-2-11)17-13-9-14(10-13)5-7-16-8-6-14/h1-4,13,16H,5-10H2

InChI Key

KIVDFFVJEYXQOB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.172 g (1.00 mmole) of ethyl 5-hydroxymethyl-isoxazole-3-carboxylate and 0.33 ml (1.92 mmoles) of N,N-diisopropylethylamine are dissolved in 9 ml of 1,2-dichloroethane then cooled to 0° C. 0.184 g (0.91 mmole) of p-nitrophenyl chloroformate in solution in 2 ml of 1,2-dichloromethane are added. The mixture is stirred for 20 mins at ambient temperature, then 0.230 g (0.91 mmole) of 2-(4-chlorophenoxy)-7-aza-spiro[3.5]-nonane, obtained in stage 2.2, is added. The mixture is heated at 60° C. for 15 hrs. After return to ambient temperature, a 1N aqueous solution of caustic soda is added, and the product is extracted with dichloromethane. The combined organic phases are then successively washed three times with a 1N aqueous solution of caustic soda, twice with a saturated aqueous solution of ammonium chloride and once with a saturated aqueous solution of sodium chloride, dried over sodium sulphate, filtered and evaporated to dryness. 0.447 g of the expected product are obtained in the form of a colourless oil which is used as such in the following stage.
Quantity
0.172 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.184 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,2-dichloromethane
Quantity
2 mL
Type
solvent
Reaction Step Two

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